molecular formula C9H15ClO2 B14442322 2-Propyloxane-4-carbonyl chloride CAS No. 77554-93-9

2-Propyloxane-4-carbonyl chloride

Cat. No.: B14442322
CAS No.: 77554-93-9
M. Wt: 190.67 g/mol
InChI Key: DQOITCSFIMZDKI-UHFFFAOYSA-N
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Description

2-Propyloxane-4-carbonyl chloride is an organic compound that belongs to the class of carbonyl chlorides It is characterized by the presence of a carbonyl group (C=O) attached to a chlorine atom and a 2-propyloxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propyloxane-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-propyloxane-4-carboxylic acid with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride by replacing the hydroxyl group with a chlorine atom .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propyloxane-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    2-Propyloxane-4-carboxylic Acid: Formed through hydrolysis.

    2-Propyloxane-4-alcohol: Formed through reduction.

Scientific Research Applications

2-Propyloxane-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The reactivity of 2-propyloxane-4-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating various substitution reactions. The compound’s mechanism of action in biological systems may involve interactions with nucleophilic sites on proteins and other biomolecules, leading to potential modifications and biological effects .

Comparison with Similar Compounds

Similar Compounds

    Acetyl Chloride (CH₃COCl): Another carbonyl chloride with similar reactivity but a simpler structure.

    Benzoyl Chloride (C₆H₅COCl): A more complex carbonyl chloride with an aromatic ring.

    Propionyl Chloride (C₂H₅COCl): Similar in structure but lacks the oxane ring.

Uniqueness

2-Propyloxane-4-carbonyl chloride is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to simpler carbonyl chlorides. This structural feature can influence the compound’s behavior in synthetic and biological applications .

Properties

CAS No.

77554-93-9

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

2-propyloxane-4-carbonyl chloride

InChI

InChI=1S/C9H15ClO2/c1-2-3-8-6-7(9(10)11)4-5-12-8/h7-8H,2-6H2,1H3

InChI Key

DQOITCSFIMZDKI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(CCO1)C(=O)Cl

Origin of Product

United States

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